molecular formula C13H17Cl2NOS B3035111 2-chloro-N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}acetamide CAS No. 303144-77-6

2-chloro-N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}acetamide

Cat. No.: B3035111
CAS No.: 303144-77-6
M. Wt: 306.3 g/mol
InChI Key: RAPDKCHVBOKAHU-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}acetamide” is a chemical substance with the molecular formula C13H17Cl2NOS and a molecular weight of 306.25 .

Scientific Research Applications

Chemical Conformation and Structure Analysis

Research on similar compounds to 2-chloro-N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}acetamide has focused on understanding their molecular conformations and structural characteristics. For instance, studies have examined the folded conformation about the methylene C atom of the thioacetamide bridge in related compounds, indicating a specific orientation of molecular structures that could be relevant for this compound as well (Subasri et al., 2016).

Synthesis and Chemical Reactions

Several studies have focused on the synthesis of compounds structurally similar to this compound. These include methodologies for creating acetamides with specific sulfanyl groups, which can provide insights into potential synthetic routes and reactions for the subject compound (Savchenko et al., 2020).

Pharmacological and Antimicrobial Applications

Research has also explored the potential pharmacological and antimicrobial applications of structurally similar compounds. This includes studies on N-substituted acetamides and their antibacterial properties, which could suggest potential uses of this compound in medical or biochemical fields (Siddiqui et al., 2014).

Spectroscopic and Computational Studies

Spectroscopic investigations, including vibrational spectral analysis, have been conducted on similar compounds. Such studies provide valuable information on molecular interactions and electronic structures, which could be relevant for understanding the properties of this compound (Jenepha Mary et al., 2022).

Herbicide and Agricultural Chemistry

In the agricultural sector, compounds with structural similarities have been examined for their use as herbicides. This suggests potential applications of this compound in plant science and agriculture (Weed Science, 1985).

Properties

IUPAC Name

2-chloro-N-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NOS/c1-13(2,9-16-12(17)7-14)18-8-10-3-5-11(15)6-4-10/h3-6H,7-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPDKCHVBOKAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CCl)SCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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